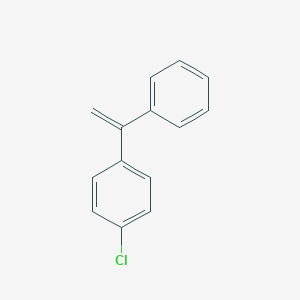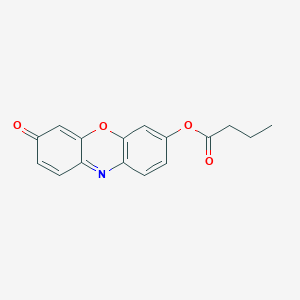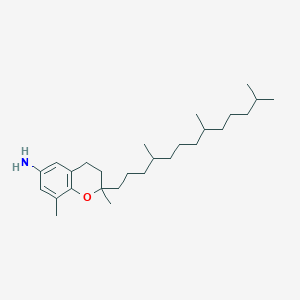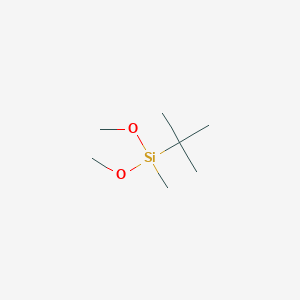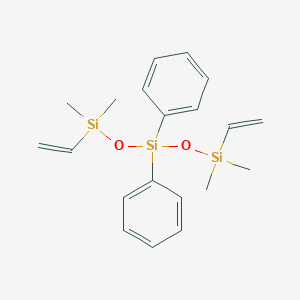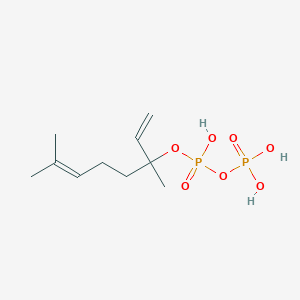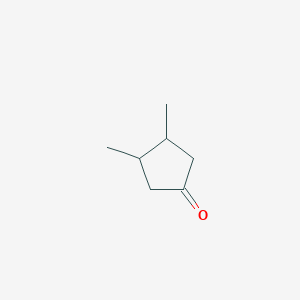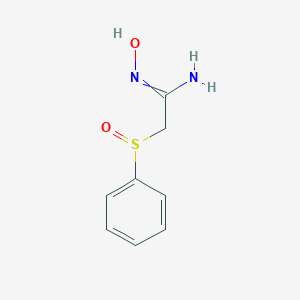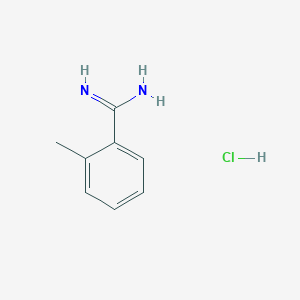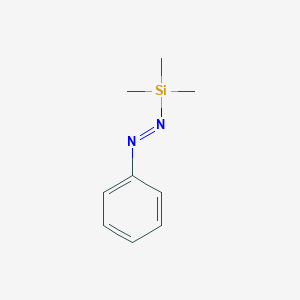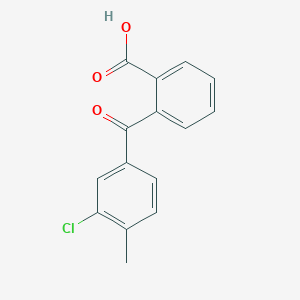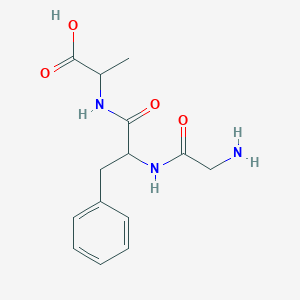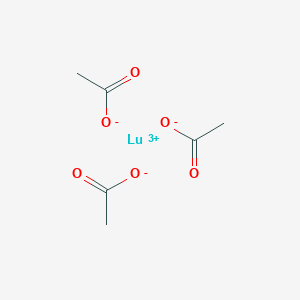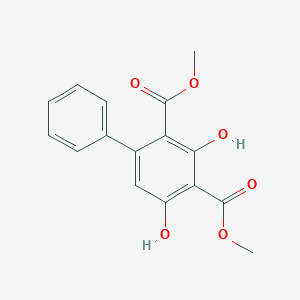
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester, also known as caffeic acid dimethyl ester (CADME), is a natural compound found in various plants, including coffee, honey, and propolis. CADME has been studied extensively for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of CADME is not fully understood, but it is believed to act through multiple pathways. CADME has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines. In addition, CADME has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
CADME has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hepatoprotective effects. CADME has been shown to scavenge free radicals and inhibit lipid peroxidation, which can protect against oxidative stress-induced tissue damage. In addition, CADME has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which can reduce inflammation-induced tissue damage. CADME has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
CADME has several advantages for lab experiments, including its availability, low cost, and low toxicity. CADME can be easily synthesized from 3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester acid, which is a common natural product. In addition, CADME has been shown to have low toxicity in various animal models, indicating its potential as a safe therapeutic agent. However, CADME has several limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. These limitations can affect the bioavailability and stability of CADME in vivo, and may require the use of solubilizing agents and pH-adjusting agents in lab experiments.
Zukünftige Richtungen
CADME has shown promising therapeutic potential in various diseases, and future research should focus on its clinical applications. Some possible future directions for CADME research include:
1. Clinical trials to evaluate the efficacy and safety of CADME in various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and diabetes.
2. Development of novel drug delivery systems for CADME to improve its bioavailability and stability in vivo.
3. Investigation of the synergistic effects of CADME with other natural compounds or conventional drugs in various diseases.
4. Elucidation of the molecular mechanisms of CADME action and identification of its molecular targets.
5. Development of CADME derivatives with improved pharmacological properties, such as increased solubility and stability.
In conclusion, CADME is a natural compound with promising therapeutic potential in various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further research and clinical development. Further studies are needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop novel drug delivery systems and derivatives with improved pharmacological properties.
Synthesemethoden
CADME can be synthesized by esterification of 3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester acid with methanol using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
CADME has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and diabetes. CADME has been shown to exhibit antioxidant and anti-inflammatory activities, which can protect against oxidative stress and inflammation-induced tissue damage. In addition, CADME has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
16632-06-7 |
|---|---|
Produktname |
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester |
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
dimethyl 2,4-dihydroxy-6-phenylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H14O6/c1-21-15(19)12-10(9-6-4-3-5-7-9)8-11(17)13(14(12)18)16(20)22-2/h3-8,17-18H,1-2H3 |
InChI-Schlüssel |
JCTBTQXHTCKYMD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C=C1C2=CC=CC=C2)O)C(=O)OC)O |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1C2=CC=CC=C2)O)C(=O)OC)O |
Synonyme |
3,5-Dihydroxy-2,4-biphenyldicarboxylic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



